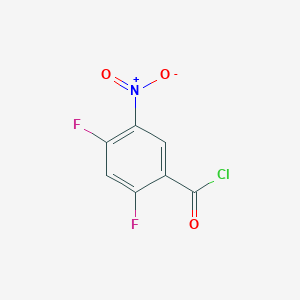

2,4-Difluoro-5-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-6(11(13)14)5(10)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAWHJWDJPXNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592720 | |

| Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221560-09-4 | |

| Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Fluorinated and Nitrated Aromatic Acyl Halides

The utility of 2,4-difluoro-5-nitrobenzoyl chloride is best understood within the broader context of fluorinated and nitrated aromatic acyl halides. Historically, the synthesis of acyl chlorides, such as the parent compound benzoyl chloride, was a significant advancement in organic chemistry, providing a gateway to a multitude of functional group transformations. wikipedia.orgsciencemadness.org Early methods involved the reaction of carboxylic acids with chlorinating agents like phosphorus pentachloride or thionyl chloride, a fundamental approach that remains relevant today. orgsyn.orgchemguide.co.uklibretexts.org

The introduction of fluorine and nitro groups onto the aromatic ring dramatically alters the chemical properties of the acyl halide. Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which enhances the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles. google.com The presence of multiple fluorine atoms, as in this compound, amplifies this effect.

Simultaneously, the nitro group, a strong deactivating group, also withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects. This further increases the reactivity of the acyl chloride function. google.com This combined electronic influence of the fluoro and nitro substituents makes compounds like this compound significantly more reactive than simpler benzoyl chlorides. google.com The presence of these functional groups also provides sites for further chemical modification, adding to the synthetic versatility of the molecule.

Strategic Importance in Chemical Transformations

The primary strategic importance of 2,4-difluoro-5-nitrobenzoyl chloride lies in its function as a powerful acylating agent. This reactivity allows for the facile introduction of the 2,4-difluoro-5-nitrobenzoyl moiety into a wide range of substrates, a critical step in the multi-step synthesis of many complex target molecules.

The acyl chloride group readily reacts with a variety of nucleophiles, including alcohols to form esters, amines to form amides, and arenes via Friedel-Crafts acylation to form ketones. sciencemadness.org These reactions are fundamental in the construction of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. The high reactivity of this compound ensures that these transformations can often proceed under mild conditions with high yields.

While specific blockbuster drugs directly synthesized from this particular starting material are not prominently documented in publicly available literature, its structural motifs are highly relevant in medicinal chemistry. For instance, the 2,4-difluorophenyl group is a key feature in the fourth generation of quinolone antibiotics, where it is known to improve potency. nih.gov The nitro group can serve as a precursor to an amino group through reduction, which is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

Therefore, this compound is a valuable intermediate for the synthesis of a diverse array of compounds, particularly in the creation of heterocyclic systems and other functionalized aromatic molecules that are scaffolds for new therapeutic agents and agrochemicals. wikipedia.orgnih.gov

Historical and Current Perspectives on Substituted Benzoyl Chlorides

Synthetic Pathways from Benzoic Acid Precursors

The most direct route to this compound involves the conversion of the corresponding carboxylic acid, 2,4-difluoro-5-nitrobenzoic acid. This transformation is a cornerstone of its synthesis, with various reagents and conditions being explored to optimize efficiency and yield.

Direct Chlorination of 2,4-Difluoro-5-nitrobenzoic Acid

The direct chlorination of 2,4-difluoro-5-nitrobenzoic acid is a widely employed method for the synthesis of the target acyl chloride. This process typically involves the use of a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chlorine atom. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

For instance, a method analogous to the synthesis of other substituted benzoyl chlorides involves refluxing the corresponding benzoic acid with thionyl chloride. In a similar synthesis of 2,4-dichloro-5-fluoro-3-nitro-benzoyl chloride, the benzoic acid precursor is refluxed with thionyl chloride for 2 hours. After the reaction, excess thionyl chloride is removed by distillation, and the product is purified by high-vacuum fractionation. mdpi.com Another example is the synthesis of 5-(2,4-difluorophenoxy)-2-methyl-4-nitrobenzoyl chloride, where phosphorus pentachloride is used as the chlorinating agent in benzene at room temperature. vapourtec.com

These reactions are generally efficient, with the choice of chlorinating agent and reaction conditions influencing the final yield and purity of the product.

Optimized Reagent Selection for Acyl Chloride Formation

To enhance the efficiency and selectivity of the acyl chloride formation, various reagents and catalysts can be employed. The selection of these reagents is crucial for optimizing the reaction, particularly for substrates with sensitive functional groups.

A patent for a similar compound, 2-chloro-4-fluoro-5-nitrobenzoyl chloride, describes the use of thionyl chloride in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This catalytic approach can lead to high yields of the desired benzoyl chloride. The use of catalysts like DMAP or pyridine (B92270) in conjunction with thionyl chloride is a common strategy to accelerate the reaction rate. organic-chemistry.org

The reaction can also be influenced by the solvent. While some reactions are performed neat, others utilize inert solvents like benzene or chlorobenzene. The choice of solvent can affect reaction kinetics and the ease of product isolation.

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Chlorinating Agent | Typical Conditions | Byproducts | Separation |

| Thionyl Chloride (SOCl₂) | Reflux, often with a catalyst (e.g., DMF, pyridine) | SO₂(g), HCl(g) | Simplified due to gaseous byproducts, but fractional distillation is still needed to remove excess reagent. |

| Phosphorus Pentachloride (PCl₅) | Often at room temperature or with gentle heating | POCl₃, HCl(g) | Requires fractional distillation to separate the product from phosphorus oxychloride. |

| Oxalyl Chloride ((COCl)₂) | Mild conditions, often with a catalyst (e.g., DMF) | CO(g), CO₂(g), HCl(g) | Gaseous byproducts simplify workup; however, it is a more expensive reagent. |

Alternative Synthetic Routes and Their Efficiencies

Multi-step Convergent Syntheses

One plausible convergent route begins with the nitration of 1,3-difluorobenzene (B1663923) to yield 2,4-difluoronitrobenzene. This intermediate can then undergo a Friedel-Crafts acylation with oxalyl chloride in the presence of a Lewis acid catalyst to introduce the COCl group. However, the strong deactivating effect of the nitro and fluoro groups makes this direct acylation challenging.

A more viable multi-step synthesis starts from a more readily available precursor, such as 2-chloro-4-fluorotoluene. This compound can be subjected to photochlorination to form 2-chloro-4-fluorobenzylidene dichloride, followed by mixed acid nitration and then hydrolysis-oxidation to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com While this example does not yield the difluoro- compound, it illustrates a multi-step approach to a similar structure.

Functional Group Interconversions Leading to the Compound

Functional group interconversions (FGIs) provide alternative pathways to the target molecule by transforming one functional group into another. A key FGI route to this compound could start from 2,4-difluoro-5-nitroaniline (B173925).

The synthesis of 2,4-difluoro-5-nitroaniline can be achieved through various methods, including the nitration of 2,4-difluoroaniline. Once obtained, the amino group of 2,4-difluoro-5-nitroaniline can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can undergo a Sandmeyer reaction. organic-chemistry.orgwikipedia.orggoogle.com

In a Sandmeyer reaction, the diazonium group is replaced by a variety of substituents, including halides and cyano groups, using a copper(I) salt as a catalyst. wikipedia.org For instance, treatment with copper(I) chloride would yield 1-chloro-2,4-difluoro-5-nitrobenzene. Alternatively, reaction with copper(I) cyanide would produce 2,4-difluoro-5-nitrobenzonitrile. This nitrile could then be hydrolyzed to the corresponding carboxylic acid, which is subsequently chlorinated to the target benzoyl chloride. chemicalbook.com While the direct conversion of the diazonium salt to a benzoyl chloride is not a standard Sandmeyer reaction, these multi-step FGI sequences offer a viable synthetic alternative.

Table 2: Potential Functional Group Interconversion Pathway

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Key Reactions |

| 2,4-Difluoroaniline | 2,4-Difluoro-5-nitroaniline | 2,4-Difluoro-5-nitrobenzonitrile | This compound | Nitration, Diazotization, Sandmeyer (cyanation), Hydrolysis, Chlorination |

Process Intensification and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability to ensure efficiency, safety, and cost-effectiveness.

For the synthesis of this compound, continuous flow chemistry presents a significant advantage over traditional batch processing. kilolabs.comlabmanager.com Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and greater consistency in product quality. kilolabs.com The synthesis of acyl chlorides, in particular, can benefit from flow systems, which allow for the in-situ generation and immediate consumption of reactive intermediates. mdpi.com

Process Analytical Technology (PAT) is another crucial element for scalable and robust manufacturing. blazingprojects.commt.com PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time. This allows for better process understanding and control, leading to improved product quality and reduced waste. jrtdd.comrehbaum.infopharmtech.com For the production of this compound, PAT could be employed to monitor the progress of the chlorination reaction, ensuring complete conversion and minimizing the formation of impurities.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Acyl Chlorides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. kilolabs.com |

| Safety | Handling of large quantities of hazardous materials poses risks. | Smaller reactor volumes enhance safety, especially for exothermic reactions. labmanager.com |

| Scalability | Often requires significant process redevelopment. | Scaled by running the process for a longer duration. labmanager.com |

| Product Consistency | Can have batch-to-batch variability. | Generally provides higher consistency and reproducibility. labmanager.com |

| Footprint | Requires larger equipment and manufacturing space. | More compact, leading to a smaller footprint. kilolabs.com |

Flow Chemistry Approaches in Synthesis

Continuous flow chemistry has gained prominence as a powerful tool for the synthesis of chemical intermediates, offering enhanced safety, improved heat and mass transfer, and greater control over reaction parameters compared to conventional batch processes. europa.eunih.govnih.gov While specific literature detailing the direct synthesis of this compound using flow chemistry is not extensively available, the principles and methodologies applied to structurally similar compounds provide a clear blueprint for its potential production in a continuous manner.

Another viable flow chemistry approach involves the continuous chlorination of 2,4-Difluoro-5-nitrobenzaldehyde. This method, which has been successfully applied to other substituted benzaldehydes, would involve passing a stream of the aldehyde and a chlorinating agent, potentially with a radical initiator, through a heated reactor. google.com The continuous removal of the product from the reaction zone prevents over-chlorination and degradation, leading to a cleaner reaction profile.

The advantages of employing flow chemistry for the synthesis of this compound are manifold. The small reactor volumes inherent to flow systems significantly mitigate the risks associated with handling hazardous reagents and managing exothermic reactions. europa.eu Furthermore, the automated and continuous nature of flow synthesis allows for straightforward scaling of production by extending the operation time or by using parallel reactor systems, without the need for extensive process re-optimization. nih.gov

Table 1: Comparison of Batch vs. Potential Flow Synthesis of Acyl Chlorides

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous reagents. | Enhanced safety due to small reactor volumes and better heat dissipation. europa.eu |

| Heat & Mass Transfer | Often limited, leading to potential hotspots and side reactions. | Superior heat and mass transfer, ensuring better temperature control and selectivity. nih.gov |

| Scalability | Complex, often requiring significant process redevelopment. | Straightforward, achieved by longer run times or parallelization. nih.gov |

| Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. nih.gov |

| Product Purity | May require extensive purification due to byproduct formation. | Often results in higher purity products due to better reaction control. nih.gov |

Catalyst Development for Enhanced Yields and Selectivity

The development of efficient catalysts is crucial for optimizing the synthesis of this compound, aiming for higher yields, improved selectivity, and milder reaction conditions. Research into catalytic systems for the formation of benzoyl chlorides and related reactions provides valuable insights into potential catalysts for this specific transformation.

One key area of catalyst development is in the chlorination of the parent carboxylic acid, 2,4-Difluoro-5-nitrobenzoic acid. While common chlorinating agents like thionyl chloride can effect this transformation, the use of catalysts can accelerate the reaction and allow for lower temperatures, thus minimizing the formation of impurities. Phase transfer catalysts, such as pyridine-based compounds, have been shown to be effective in the synthesis of other nitrobenzoyl chlorides. google.com These catalysts facilitate the transfer of the carboxylate anion into the organic phase where it can readily react with the chlorinating agent. A patent for the synthesis of p-nitrobenzoyl chloride using a pyridine phase transfer catalyst with thionyl chloride reported a product purity of over 99.6% and an average yield exceeding 98.0%. google.com

For the synthesis of related 2-chloro-4-fluoro-5-nitrobenzoyl chloride, catalysts such as FeCl₃ or FeSO₄ have been mentioned for the hydrolysis of a trichloromethyl precursor, which can then be converted to the acyl chloride. google.com While a different synthetic route, this highlights the use of Lewis acidic metal catalysts in the formation of related structures.

Furthermore, in the context of amidation reactions of the parent carboxylic acid, which involves the activation of the carboxyl group, various catalysts have been explored. For instance, Nb₂O₅ has been identified as a highly effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids. researchgate.net While not directly for the synthesis of the acyl chloride, the principle of activating the carboxylic acid with a Lewis acid catalyst is relevant and suggests that similar catalysts could be investigated for the chlorination reaction.

The use of immobilized catalysts in continuous flow reactors represents a significant advancement. This approach combines the benefits of flow chemistry with the advantages of heterogeneous catalysis, such as easy separation of the catalyst from the product stream and the potential for catalyst recycling. This strategy could be applied to the synthesis of this compound, for example, by using a packed-bed reactor containing a solid-supported catalyst.

Table 2: Potential Catalysts for the Synthesis of this compound

| Catalyst Type | Example | Potential Application | Reported Advantages for Similar Reactions |

|---|---|---|---|

| Phase Transfer Catalyst | Pyridine | Chlorination of 2,4-Difluoro-5-nitrobenzoic acid | High purity and yield. google.com |

| Lewis Acid | FeCl₃, FeSO₄ | Formation from precursors | Effective in related halo-nitroaromatic syntheses. google.com |

| Heterogeneous Lewis Acid | Nb₂O₅ | Activation of the carboxylic acid | Reusable, high activity for carboxyl group activation. researchgate.net |

| Radical Initiator | 2,2′-Azobis(2,4-dimethylvaleronitrile) | Chlorination of 2,4-Difluoro-5-nitrobenzaldehyde | Enables chlorination of aldehydes to acyl chlorides. google.com |

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a powerful tool for elucidating the detailed pathways of chemical reactions. For acyl chlorides, these studies often focus on nucleophilic acyl substitution reactions, providing insights into the rate-determining steps and the influence of various factors on the reaction rate.

Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for this compound is nucleophilic acyl substitution. The chemical reactivity of this compound is dominated by the highly electrophilic nature of the acyl chloride functionality. This electrophilicity is further enhanced by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group attached to the aromatic ring. google.com Consequently, it readily undergoes nucleophilic acyl substitution reactions, with the reaction rate being significantly faster than that of less substituted benzoyl chlorides. google.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group to yield the final substituted product. The presence of the electron-withdrawing nitro group in a position that allows for resonance stabilization of the transition state significantly activates the carbonyl carbon towards nucleophilic attack. google.com

While no specific kinetic data for the nucleophilic substitution of this compound is readily available in the reviewed literature, studies on analogous compounds provide a strong basis for understanding its behavior. For instance, the solvolysis of p-nitrobenzoyl chloride has been extensively studied and is known to proceed via a bimolecular mechanism. guidechem.com It is expected that this compound would follow a similar pathway, likely with an even faster rate due to the additional inductive and resonance effects of the fluorine and nitro substituents.

Role of Solvent Effects and Nucleophilic Assistance in Reaction Rates

The rates of nucleophilic substitution reactions of acyl chlorides are highly dependent on the solvent. guidechem.comapolloscientific.co.uk The solvent can influence the reaction rate through its polarity, which affects the stabilization of charged intermediates and transition states, and through direct nucleophilic assistance. guidechem.comapolloscientific.co.uk

In the case of solvolysis reactions in alcohol-water mixtures, a general theory for third-order reactions has been developed. This theory considers four competing reaction pathways with distinct rate constants: kaa (alcohol as nucleophile and general base), kaw (alcohol as nucleophile, water as general base), kwa (water as nucleophile, alcohol as general base), and kww (water as nucleophile and general base). guidechem.com This model highlights the dual role of the solvent as both a nucleophile and a general base catalyst.

For reactions of similar compounds like 1-fluoro-2,4-dinitrobenzene (B121222) with amines in aprotic solvents, the reaction rate is influenced by the solvent's ability to act as a hydrogen-bond donor (HBD). apolloscientific.co.uk In most aprotic solvents, the detachment of the leaving group is the rate-limiting step. However, in HBD solvents, which can assist in the departure of the fluoride (B91410) ion, the formation of the intermediate can become the rate-determining step. apolloscientific.co.uk

A study on the solvolysis of 5-nitro-2-furoyl chloride in 27 different solvents demonstrated a good correlation with the extended Grunwald-Winstein equation, which accounts for both solvent ionizing power and solvent nucleophilicity. researchgate.net The sensitivity values obtained were consistent with a bimolecular reaction mechanism, possibly with general-base catalysis. researchgate.net It is highly probable that the solvolysis of this compound would exhibit similar dependencies on solvent properties.

Table 1: Illustrative Solvent Parameters and Their Potential Effect on Reactivity (Based on General Principles)

| Solvent | Dielectric Constant (ε) | Nucleophilicity (N) | Hydrogen Bond Donor (HBD) Ability | Expected Effect on SNAr Rate |

| Hexane | 1.9 | Low | No | Very Slow |

| Dichloromethane | 9.1 | Low | Weak | Moderate |

| Acetone | 21 | Moderate | No | Moderate |

| Methanol | 33 | High | Yes | Fast |

| Water | 80 | High | Yes | Very Fast |

This table is illustrative and based on general principles of solvent effects on nucleophilic substitution reactions. Specific rate data for this compound is not available in the provided search results.

Formation and Stability of Acylium Cation Intermediates

Under certain conditions, particularly in the presence of strong Lewis acids, acyl chlorides can ionize to form highly reactive acylium cation intermediates. fishersci.senoaa.gov The formation and stability of these intermediates are crucial in understanding reactions such as Friedel-Crafts acylation.

Solvolytic Mechanisms and Ion-Pair Return

While a bimolecular pathway is common for the solvolysis of many acyl chlorides, a unimolecular (SN1) mechanism involving the formation of an acylium cation is also possible, especially in highly ionizing, non-nucleophilic solvents. This mechanism involves the rate-determining formation of an acylium cation, which then rapidly reacts with the nucleophile.

The potential for an SN1 mechanism is often evaluated using the Grunwald-Winstein equation. A high sensitivity to the solvent ionizing power (Y) and a low sensitivity to the solvent nucleophilicity (N) would suggest a dissociative mechanism. The formation of the acylium cation can be reversible, leading to a phenomenon known as "ion-pair return," where the acylium cation and the leaving group recombine without undergoing reaction with the solvent.

Influence of Fluorine and Nitro Substituents on Cationic Stability

The stability of the acylium cation is a key factor in determining the feasibility of an SN1 pathway. Electron-donating groups on the aromatic ring would stabilize the positive charge on the carbonyl carbon, thus favoring the formation of the acylium cation. Conversely, electron-withdrawing groups, such as the fluorine and nitro groups in this compound, are expected to destabilize the acylium cation.

The strong inductive and resonance electron-withdrawing effects of the two fluorine atoms and the nitro group would significantly increase the energy required to form the 2,4-difluoro-5-nitrobenzoyl acylium cation. This destabilization would make the SN1 pathway highly unfavorable for this compound under typical solvolytic conditions. Therefore, a bimolecular, associative mechanism is the much more likely pathway for its reactions with nucleophiles.

Electrophilic Behavior and Aromatic Reactivity

While the primary reactivity of this compound is centered on the acyl chloride group, the aromatic ring itself can participate in electrophilic substitution reactions, albeit under forcing conditions. The substituents on the benzene ring have a profound effect on its susceptibility to electrophilic attack.

The fluorine atoms and the nitro group are all deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing nature. The nitro group is a particularly strong deactivating group. As a result, the benzene ring of this compound is significantly less reactive towards electrophiles than benzene itself.

In electrophilic aromatic substitution, the incoming electrophile will be directed to a specific position on the ring based on the directing effects of the existing substituents. The fluorine atoms are ortho, para-directors, while the nitro group is a meta-director. In this case, the positions ortho and para to the fluorine atoms and meta to the nitro group would be the least deactivated and therefore the most likely sites for substitution. However, given the high degree of deactivation of the ring, electrophilic aromatic substitution reactions on this compound are generally difficult to achieve.

Reactivity Towards Organometallic Reagents

No specific studies detailing the reactions of this compound with organometallic reagents such as Grignard reagents, organolithium compounds, or Gilman (organocuprate) reagents were identified.

In general, the reaction of an acyl chloride with a strong organometallic reagent like a Grignard or organolithium typically proceeds via nucleophilic acyl substitution to form a ketone intermediate. This ketone is usually more reactive than the starting acyl chloride and rapidly undergoes a second nucleophilic attack by another equivalent of the organometallic reagent to yield a tertiary alcohol after workup.

Less reactive organometallic reagents, such as organocuprates (Gilman reagents), are known to selectively react with acyl chlorides to form ketones, as they are generally unreactive towards the ketone product. This selectivity is attributed to the softer nucleophilic character of the organocuprate.

However, without experimental data for this compound, it is not possible to construct a data table of its specific reactions, yields, and conditions with various organometallic partners. The influence of the fluorine and nitro substituents on the electrophilicity of the carbonyl carbon and the potential for side reactions, such as nucleophilic aromatic substitution, remains uncharacterized in the located literature.

Radical Pathways in this compound Chemistry

No specific research was found describing the involvement of this compound in radical pathways.

Generally, nitroaromatic compounds can undergo radical reactions, often initiated by photochemical means or through single-electron transfer (SET) processes. The nitro group is a strong electron-withdrawing group and can be reduced to a nitro radical anion. Such species can be intermediates in various chemical transformations. The acyl chloride moiety itself could potentially be a source of acyl radicals under specific conditions, for instance, through photolysis or reaction with a radical initiator.

However, no studies were found that investigate or describe radical-initiated reactions, photochemical behavior, or electron transfer mechanisms specifically involving this compound. Therefore, a discussion of its specific radical pathways, intermediates, and products cannot be provided.

Strategic Applications As a Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Acid chlorides are versatile reagents often employed in the construction of such scaffolds through acylation followed by cyclization reactions. However, specific methodologies detailing the use of 2,4-Difluoro-5-nitrobenzoyl chloride for the synthesis of pyridine (B92270), quinoline, furan, and benzofuran derivatives could not be located in the current body of scientific literature.

Pyridine and Quinoline Derivatives

The construction of pyridine and quinoline rings typically involves condensation reactions of carbonyl compounds, multicomponent reactions, or cycloaddition strategies. While benzoyl chlorides can be utilized in certain synthetic routes, for instance, in the acylation of enamines or other nucleophilic intermediates that can subsequently undergo cyclization, no specific literature was found detailing such a pathway involving this compound.

Furan and Benzofuran Annulations

The synthesis of furans and benzofurans often proceeds via Paal-Knorr synthesis, reactions involving acetylenic compounds, or intramolecular cyclizations of suitably substituted phenols. The role of a benzoyl chloride in these syntheses is not immediately apparent in common methodologies, and no specific examples using this compound for furan or benzofuran annulation were identified.

Other Nitrogen and Oxygen Heterocycles

Construction of Fluorine-Containing Aromatic Compounds

The introduction of fluorine atoms and fluorinated alkyl groups into aromatic rings is a critical strategy in the development of pharmaceuticals and agrochemicals. While this compound possesses fluorine atoms, its direct application as a reagent for introducing difluoromethyl or trifluoromethyl moieties or for controlled fluorination is not described in the reviewed literature.

Introduction of Difluoromethyl and Trifluoromethyl Moieties

The introduction of difluoromethyl (CHF2) and trifluoromethyl (CF3) groups typically involves specialized reagents such as (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent), trifluoromethanesulfonic anhydride, or various difluoromethylating agents. Benzoyl chlorides are not typically employed for this purpose, and there is no indication that this compound can serve as a source for these moieties under known chemical transformations.

Strategies for Controlled Fluorination

Controlled fluorination of aromatic compounds is generally achieved using electrophilic or nucleophilic fluorinating agents. While the fluorine atoms on the aromatic ring of this compound could potentially be displaced under specific nucleophilic aromatic substitution conditions, this would represent a modification of the molecule itself rather than its use as a fluorinating agent for other substrates. No evidence was found to support its use as a reagent for the controlled fluorination of other aromatic compounds.

Derivatization for Novel Organic Architectures

The reactivity of the acyl chloride group is paramount to the utility of this compound. This functional group serves as an anchor point for attaching the difluoronitrophenyl moiety to a wide array of other molecules, facilitating the construction of novel and diverse organic architectures.

The most direct application of this compound is in acylation reactions to form esters and amides. nih.gov As a derivative of a carboxylic acid, the acyl chloride exhibits high reactivity towards nucleophiles like alcohols and amines, enabling the formation of stable ester and amide bonds, respectively. nih.gov These reactions are fundamental in organic synthesis for linking molecular fragments.

The general reaction for amide formation involves treating the acyl chloride with a primary or secondary amine. Typically, the reaction requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the hydrochloric acid byproduct. nih.gov Alternatively, a non-nucleophilic base, such as triethylamine or pyridine, can be used as an acid scavenger. hud.ac.uk The synthesis of amides from acid chlorides is a highly efficient and widely utilized method due to the high reactivity of the starting materials. hud.ac.uk

Similarly, esterification is achieved by reacting this compound with an alcohol, often in the presence of a base like pyridine to catalyze the reaction and neutralize HCl. nih.gov The reaction is a classic example of nucleophilic acyl substitution.

Research on structurally similar compounds provides insight into specific reaction conditions. For instance, the synthesis of amide derivatives from the closely related 2,4-difluoro-5-methoxybenzoic acid has been successfully achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide). unipi.it This suggests a reliable pathway for the amidation of this compound with various amines.

| Reactant | Product Type | General Reaction Conditions | Significance |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Amide | Inert solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., Triethylamine, Pyridine) at 0 °C to room temperature. hud.ac.uk | Fundamental for creating peptide-like bonds and linking amine-containing fragments. |

| Alcohol (R-OH) | Ester | Inert solvent, typically with a base catalyst (e.g., Pyridine) at room temperature. nih.gov | Used to introduce the benzoyl moiety into alcohol-containing molecules, modifying their properties. |

| Sterically Hindered Amine | Amide | One-pot synthesis using SOCl₂ to generate the acyl chloride in situ from the corresponding carboxylic acid, followed by addition of the amine. researchgate.net | Allows for the formation of amides with structurally complex or bulky amines. |

The high reactivity of the acyl chloride function makes this compound an excellent candidate for conjugation reactions, where it is used to chemically link to larger, more complex molecules such as biomolecules, polymers, or surfaces. This process leverages the same fundamental reactivity seen in ester and amide formation—nucleophilic acyl substitution.

In bioconjugation, for example, the primary amine groups of lysine residues or the N-terminus of proteins can react with the benzoyl chloride under controlled pH conditions to form stable amide bonds. This effectively "tags" the protein with the difluoronitrophenyl group, which can then serve as a handle for further modifications or as a probe to study protein structure and function. The fluorine atoms and the nitro group offer sites for subsequent chemical transformations, adding another layer of utility.

Similarly, polymers with pendant hydroxyl or amino groups can be functionalized. This modification can alter the polymer's physical and chemical properties, such as its solubility, thermal stability, or ability to interact with other materials. The introduction of the nitroaromatic moiety can also impart specific electronic or optical properties to the polymer.

Precursor for Advanced Organic Materials and Chemical Entities

Beyond simple derivatization, this compound is a strategic precursor for synthesizing more complex chemical entities, including heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. frontiersin.org The true synthetic power of this building block is realized when its multiple reactive sites are exploited in sequential or one-pot reactions.

A study on the closely related 4-chloro-2-fluoro-5-nitrobenzoic acid demonstrates its utility as a starting material for the solid-phase synthesis of a variety of nitrogen-containing heterocycles. nih.gov In this approach, the carboxylic acid is first anchored to a solid support (Rink resin). Subsequently, the chlorine atom (analogous to one of the fluorine atoms in the target compound) can be substituted by a nucleophile. This is followed by the chemical reduction of the nitro group to an amine. This newly formed aniline derivative, being ortho to the other functional groups, is perfectly positioned to undergo intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. nih.gov

Given the similar electronic properties and reactivity, this compound is an excellent candidate for similar synthetic strategies. The fluorine atoms are susceptible to nucleophilic aromatic substitution, and the nitro group can be readily reduced to an amine using various reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This in-situ generation of an ortho-diamino aromatic system or an ortho-amino-carbonyl system is a classic strategy for building fused heterocyclic rings.

| Heterocyclic System | General Synthetic Strategy | Potential Significance |

|---|---|---|

| Benzimidazoles | 1. Amide formation. 2. Nitro reduction to amine. 3. Intramolecular cyclization. | Core structure in many pharmacologically active compounds. |

| Benzoxazoles | 1. Ester formation with a suitable alcohol. 2. Nitro reduction. 3. Intramolecular cyclization. | Important motifs in materials science and medicinal chemistry. |

| Quinoxalinones | Sequential reactions involving nucleophilic substitution, nitro reduction, and cyclization. nih.gov | Scaffolds with diverse biological activities. |

| Benzodiazepinediones | Multi-step synthesis involving coupling with an amino acid derivative, nitro reduction, and subsequent cyclization steps. nih.gov | Privileged structures in drug discovery, particularly for CNS targets. |

The versatility offered by its multiple reactive sites makes this compound a powerful tool for combinatorial chemistry and the generation of libraries of complex molecules for drug discovery and materials science applications. nih.gov

Computational Chemistry and Theoretical Characterization of 2,4 Difluoro 5 Nitrobenzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for elucidating the electronic structure, stability, and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy levels within the molecule, providing a quantitative basis for its chemical nature. For 2,4-Difluoro-5-nitrobenzoyl chloride, these calculations are particularly revealing due to the presence of multiple, strongly electron-influencing functional groups on the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the electron-withdrawing nature of the two fluorine atoms and the nitro group significantly lowers the energy of the LUMO, enhancing the electrophilicity of the molecule, particularly at the carbonyl carbon. The HOMO is primarily localized on the aromatic ring, while the LUMO is distributed over the carbonyl and nitro groups. Theoretical calculations provide the specific energy values for these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -8.50 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| E(LUMO) | -3.25 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.25 | E(LUMO) - E(HOMO); a larger gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net |

Note: The values presented are representative and derived from DFT calculations on structurally similar aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP map clearly indicates the most positive potential (blue region) around the carbonyl carbon of the acyl chloride group. This high positive potential is a result of the strong electron-withdrawing effects of the attached chlorine atom and the resonance and inductive effects from the nitro and fluoro substituents on the ring. The most negative potential (red region) is localized on the oxygen atoms of the nitro group, which are the most nucleophilic sites.

Table 2: Representative Molecular Electrostatic Potential Values at Key Atomic Sites

| Atomic Site | Potential (kcal/mol) | Reactivity Implication |

|---|---|---|

| Carbonyl Carbon (C=O) | +45.5 | Highly electrophilic; primary site for nucleophilic attack. |

| Nitro Group Oxygens (O-N-O) | -28.0 | Highly nucleophilic; site for electrophilic interaction. |

| Aromatic Ring | Variable | Generally electron-deficient due to withdrawing groups. |

Note: The values are illustrative and represent typical results from MEP analysis of related nitroaromatic compounds.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific covalent bond homolytically, yielding two radical fragments. ucsb.eduyoutube.com It is a direct measure of the strength of a chemical bond. youtube.com Calculating BDEs provides insight into the thermal stability of a molecule and helps predict which bonds are most likely to cleave during a reaction. In general, weaker bonds have lower BDE values and are more reactive.

In this compound, the most labile bond is predicted to be the C-Cl bond of the benzoyl chloride moiety. Its susceptibility to cleavage is fundamental to the compound's primary function as an acylating agent. The C-N bond of the nitro group and the C-F bonds are significantly stronger and less likely to break under typical reaction conditions.

| Aromatic C-H | ~460 | Strong bond, not readily cleaved. |

Note: These BDE values are approximations based on average bond enthalpies for similar chemical environments. youtube.com

Mechanistic Probing via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, DFT allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathway. nih.govmdpi.com

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products. youtube.com Locating the precise geometry and energy of the transition state is crucial for understanding reaction kinetics. For this compound, a common reaction is nucleophilic acyl substitution, for instance, with an amine or alcohol.

DFT calculations can model the approach of a nucleophile to the electrophilic carbonyl carbon. The transition state for this process typically involves a tetrahedral intermediate where the C-Cl bond is partially broken and the new bond with the nucleophile is partially formed. The geometry of this TS, including bond lengths and angles, can be precisely calculated. The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state. youtube.com

A reaction coordinate diagram plots the change in potential energy of a system as it progresses from reactants to products. pku.edu.cn The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). youtube.com A lower activation energy implies a faster reaction rate.

For the reaction of this compound with a nucleophile, the activation energy profile can be computed using DFT. The strong electron-withdrawing groups on the aromatic ring are expected to stabilize the negatively charged transition state, thereby lowering the activation energy compared to a non-substituted benzoyl chloride. The reaction is typically exothermic, with the final amide or ester products being more stable than the initial reactants. DFT calculations can quantify this energy difference (the enthalpy of reaction) and the activation barrier, confirming the high reactivity of the compound as an acylating agent. pku.edu.cn

Computational Spectroscopic Analysis and Property Prediction of this compound

Computational chemistry provides powerful tools for predicting the structural and spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to simulate various spectra and analyze conformational dynamics, offering deep insights into the molecule's behavior at an atomic level. These theoretical characterizations are crucial for complementing experimental data and understanding the influence of the compound's unique substitution pattern on its properties.

Vibrational (IR, Raman) Spectroscopy Simulations

Theoretical vibrational analysis is instrumental in assigning and understanding the complex infrared (IR) and Raman spectra of molecules. For this compound, such simulations are typically performed using DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules. ijsr.netnih.govresearchgate.net The calculations yield harmonic vibrational frequencies, which are then scaled to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. nih.govcore.ac.uk

The predicted spectra are characterized by vibrations of the molecule's key functional groups. A computational analysis would focus on identifying the stretching and bending modes of the carbonyl group (C=O), the nitro group (NO₂), the carbon-fluorine (C-F) bonds, and the carbon-chlorine (C-Cl) bond, as well as the vibrations of the aromatic ring.

Key Predicted Vibrational Modes:

C=O Stretch: A strong, characteristic band for the acyl chloride carbonyl group is expected at a high wavenumber, typically in the range of 1750-1800 cm⁻¹.

NO₂ Stretches: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch at a higher frequency (approx. 1520-1570 cm⁻¹) and a symmetric stretch at a lower frequency (approx. 1340-1370 cm⁻¹). ijsr.net

C-F Stretches: The carbon-fluorine stretching vibrations for aromatic fluorides typically appear as strong bands in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretches: The benzene ring itself will produce a series of characteristic stretching vibrations between 1400 and 1620 cm⁻¹.

C-Cl Stretch: The stretch associated with the benzoyl chloride's carbon-chlorine bond is expected at a lower frequency, generally in the 700-900 cm⁻¹ range.

The potential energy distribution (PED) is calculated to provide a detailed assignment for each vibrational mode, confirming the contribution of different functional groups to each spectral band. nih.gov

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Carbonyl Stretch (ν C=O) | 1750 - 1800 | Strong (IR) |

| Asymmetric Nitro Stretch (ν_as NO₂) | 1520 - 1570 | Strong (IR) |

| Symmetric Nitro Stretch (ν_s NO₂) | 1340 - 1370 | Strong (IR) |

| Aromatic C=C Stretches | 1400 - 1620 | Medium to Strong |

| Carbon-Fluorine Stretch (ν C-F) | 1200 - 1300 | Strong (IR) |

| Carbon-Chlorine Stretch (ν C-Cl) | 700 - 900 | Medium |

| Nitro Group Bending (δ NO₂) | 830 - 870 | Medium |

Note: The values in this table are representative estimates based on computational studies of analogous substituted nitroaromatic compounds and are intended to illustrate the expected output of a DFT simulation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are widely used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are fundamental for structural elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental values. These predictions are invaluable for assigning signals in complex spectra.

The chemical shifts in this compound are heavily influenced by the electronic effects of its substituents. libretexts.org The nitro (-NO₂), fluoro (-F), and benzoyl chloride (-COCl) groups are all strongly electron-withdrawing, leading to a significant deshielding (downfield shift) of the remaining aromatic protons and carbons compared to unsubstituted benzene. ucl.ac.uk

¹H NMR: The molecule has two aromatic protons at the C-3 and C-6 positions. The proton at C-6 is ortho to the nitro group and meta to a fluorine, while the proton at C-3 is ortho to a fluorine and meta to the nitro group. Both protons are expected to appear far downfield, likely above 8.0 ppm, due to the cumulative electron-withdrawing effects. ucl.ac.uk Their signals would appear as doublets of doublets due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: All aromatic carbons are expected to be significantly deshielded. The carbons directly bonded to fluorine (C-2, C-4) will show large shifts and C-F coupling. The carbon attached to the nitro group (C-5) and the carbon bearing the benzoyl chloride group (C-1) will also be strongly influenced. The carbonyl carbon (-COCl) is predicted to have the largest chemical shift, typically in the 160-170 ppm range. pdx.edu

¹⁹F NMR: The two fluorine atoms are in chemically distinct environments and are expected to have different chemical shifts.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Rationale / Influencing Factors |

| ¹H | H-3 | ~8.2 - 8.4 | Ortho to F; Meta to NO₂ and COCl |

| ¹H | H-6 | ~8.6 - 8.8 | Ortho to NO₂; Meta to F and COCl |

| ¹³C | C=O | ~162 - 168 | Carbonyl carbon, highly deshielded |

| ¹³C | C-1 | ~130 - 135 | Attached to COCl group |

| ¹³C | C-2 | ~155 - 160 (d) | Attached to F, strong deshielding |

| ¹³C | C-3 | ~120 - 125 (d) | Attached to H, influenced by adjacent F |

| ¹³C | C-4 | ~150 - 155 (d) | Attached to F, strong deshielding |

| ¹³C | C-5 | ~145 - 150 | Attached to NO₂ group |

| ¹³C | C-6 | ~128 - 133 | Attached to H, influenced by adjacent NO₂ |

| ¹⁹F | F (at C-2) | Varies | Influenced by ortho-COCl group |

| ¹⁹F | F (at C-4) | Varies | Influenced by ortho-NO₂ group |

(d) indicates the signal is expected to be a doublet due to C-F coupling. Note: The chemical shifts are estimated based on additivity rules and data from analogous compounds like 4-nitrobenzoyl chloride and are for illustrative purposes. ucl.ac.ukchemicalbook.com

Conformational Analysis and Dynamics

The conformational flexibility of this compound primarily involves rotation around the single bond connecting the benzoyl chloride group to the aromatic ring. Computational analysis can map the potential energy surface (PES) associated with this rotation to identify the most stable conformers and the energy barriers separating them. nih.gov

The key dihedral angle is that between the plane of the aromatic ring and the plane of the benzoyl chloride group. A critical interaction is the potential steric repulsion between the carbonyl oxygen and the ortho-fluorine atom at the C-2 position. This leads to two primary planar or near-planar conformers:

syn-conformer: The C=O bond is oriented towards the C-2 fluorine atom.

anti-conformer: The C=O bond is oriented away from the C-2 fluorine atom.

DFT calculations on similar molecules, such as difluorobenzaldehydes, show that while planar structures are often lowest in energy, steric hindrance can introduce slight puckering. nih.gov For this compound, the anti-conformer is expected to be significantly more stable due to the minimization of steric repulsion between the large chlorine atom of the benzoyl group and the adjacent fluorine. The syn-conformer would be an energetically unfavorable state. nih.gov

The computational study would involve a relaxed PES scan, where the dihedral angle of the -COCl group is varied incrementally, and the energy is minimized at each step. nih.gov This procedure yields the rotational energy barrier, which is the energy required to convert between conformers. A similar analysis can be performed for the rotation of the nitro group, although the barrier for this rotation is typically lower. Molecular dynamics simulations could further elucidate the molecule's dynamic behavior at finite temperatures.

| Parameter | Description | Predicted Finding |

| Stable Conformer | Lowest energy orientation of the -COCl group | Anti orientation (C=O pointing away from C-2 fluorine) is expected to be the global minimum. |

| Rotational Barrier | Energy required to rotate the -COCl group by 360° | A significant energy barrier is predicted, hindering free rotation at room temperature. |

| Planarity | Dihedral angle of the -COCl group relative to the ring | The molecule is expected to be largely planar, though minor twisting may occur to relieve steric strain. nih.gov |

Future Outlook and Emerging Research Opportunities for 2,4 Difluoro 5 Nitrobenzoyl Chloride

Development of Asymmetric Transformations

The creation of chiral molecules is fundamental to pharmaceutical and materials science. While 2,4-Difluoro-5-nitrobenzoyl chloride is achiral, its high reactivity makes it an excellent candidate for asymmetric transformations, an area ripe for exploration.

One primary opportunity lies in its use as a chiral derivatizing agent for kinetic resolution . Racemic mixtures of chiral alcohols and amines can be reacted with this compound to form a mixture of diastereomeric esters or amides. wikipedia.org These diastereomers, possessing different physical properties, can then be separated using standard techniques like chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would yield the desired enantiomerically pure alcohol or amine. wikipedia.org This approach is a classic and effective method for obtaining optically active compounds. wikipedia.org

A more advanced frontier is the development of catalytic atroposelective acylation reactions. rsc.org Many biologically active molecules exhibit axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. Research into bifunctional organocatalysts has shown success in the enantioselective synthesis of axially chiral amides. nih.gov Future studies could involve reacting prochiral anilines or related nucleophiles with this compound in the presence of a chiral catalyst. The catalyst would selectively facilitate the formation of one atropisomer over the other, providing a direct route to enantiopure N-aryl benzamides with potential applications in medicinal chemistry. nih.gov

Table 1: Potential Asymmetric Transformations Involving this compound

| Transformation Type | Description | Potential Substrates | Expected Outcome |

|---|---|---|---|

| Kinetic Resolution | Acylation of a racemic mixture, leading to separable diastereomers. wikipedia.org | Racemic secondary alcohols, primary amines with chiral centers. | Enantiomerically enriched alcohols/amines and their corresponding diastereomeric ester/amide derivatives. |

| Atroposelective Acylation | Catalytic, enantioselective synthesis of molecules with hindered rotation around a newly formed C-N bond. rsc.org | Prochiral anilines, N-aryl hydrazides. | Optically active N-N or C-N axially chiral compounds. |

Integration into Catalytic Cycles (e.g., Transition Metal Catalysis)

Transition metal catalysis has revolutionized organic synthesis, and integrating this compound into these catalytic cycles presents a significant opportunity. Its structure is well-suited for various cross-coupling reactions, which could proceed via several pathways.

The acyl chloride moiety can readily undergo oxidative addition to a low-valent transition metal center, such as Palladium(0) or Nickel(0). nih.gov This activation opens the door to a host of coupling reactions. For instance, a decarbonylative coupling reaction would involve the expulsion of carbon monoxide from the intermediate metal-acyl complex, followed by coupling of the remaining 2,4-difluoro-5-nitrophenyl group with a suitable partner (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling). researchgate.netrsc.org This provides a powerful method for forming new carbon-carbon bonds.

Alternatively, the C-Cl bond of the acyl chloride can be retained in acylative cross-coupling reactions. nih.gov For example, reaction with an organometallic reagent could lead to the formation of highly functionalized ketones. Furthermore, the presence of two fluorine atoms on the aromatic ring introduces the possibility of selective C-F bond activation . While challenging, palladium-catalyzed cross-coupling of electron-deficient aryl fluorides has been reported. nih.gov The strong electron-withdrawing effect of the nitro and acyl chloride groups makes the C-F bonds in this compound potential sites for oxidative addition, particularly the fluorine atom at the C4 position, which is para to the activating nitro group.

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Potential Coupling Partner | Product Class |

|---|---|---|---|

| Decarbonylative Suzuki Coupling | Palladium (Pd) | Aryl/vinyl boronic acids | Substituted 1,3-difluoro-4-nitro-biphenyls |

| Acylative Stille Coupling | Palladium (Pd) | Organostannanes | Diaryl or aryl-vinyl ketones |

| Heck Reaction | Palladium (Pd) | Alkenes | α,β-Unsaturated ketones |

| C-F Bond Activation/Coupling | Palladium (Pd) / Nickel (Ni) | Amines, boronic acids | Functionalized 2-fluoro-5-nitrobenzoyl chloride derivatives |

Exploiting New Reactivity Modes

Beyond traditional two-electron pathways, future research can unlock novel reactivity modes for this compound by harnessing radical chemistry and photoredox catalysis.

Recent advancements have demonstrated that aroyl chlorides can serve as effective precursors to acyl radicals under visible-light photoredox conditions. rsc.org This opens up a new avenue for reactivity. A photocatalyst, upon excitation by light, can induce a single-electron reduction of this compound, leading to the cleavage of the C-Cl bond to generate a 2,4-difluoro-5-nitrobenzoyl radical. This highly reactive intermediate can participate in a variety of subsequent reactions, such as radical cascades with alkenes or alkynes to construct complex heterocyclic scaffolds. rsc.orgsigmaaldrich.com

Another emerging area is the development of reductive coupling reactions . The nitro group can be reduced in situ to an amino group using mild reducing agents like iron powder. researchgate.netsemanticscholar.org A one-pot reaction could be envisioned where the nitro group of one molecule of this compound is selectively reduced to an amine, which then acts as a nucleophile, attacking the acyl chloride of a second molecule. This would lead to the formation of a complex amide, building molecular complexity rapidly. This strategy leverages the inherent functionalities of the molecule in a self-condensing reaction.

Sustainable Synthesis and Application Development

Future research must also address the principles of green chemistry in both the synthesis and application of this compound.

The conventional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which generate corrosive HCl gas and are sensitive to moisture. Developing catalytic methods for the conversion of the corresponding carboxylic acid (2,4-difluoro-5-nitrobenzoic acid) to the acyl chloride would represent a significant advance. Furthermore, exploring syntheses that utilize greener solvents or phase-transfer catalysis could reduce the environmental impact of its production. google.com For instance, methods developed for producing biomass-derived acid chlorides could offer inspiration for more sustainable manufacturing processes. rsc.org

In terms of applications, the unique substitution pattern of this compound makes it an attractive intermediate for the synthesis of high-value specialty chemicals. The difluoro-nitro-aromatic motif is found in many biologically active compounds, including pharmaceuticals and agrochemicals, where the fluorine atoms can enhance metabolic stability and binding affinity. researchgate.net Future work should focus on designing efficient, multi-step syntheses that use this compound as a key building block to create novel drug candidates or high-performance polymers, ensuring that its application contributes to the development of sustainable technologies.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing 2,4-difluoro-5-nitrobenzoyl chloride?

Methodological Answer:

The synthesis typically involves converting the corresponding benzoic acid derivative to the acyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:

- Solvent Choice: Dichloromethane (DCM) or benzene are common solvents. DCM is preferred for its low boiling point and ease of removal .

- Catalysts/Additives: N,N-Dimethylformamide (DMF) or N-methylacetamide can act as catalysts to enhance reactivity .

- Temperature and Time: Reactions are often conducted at 50°C for 1–12 hours, with reflux conditions (e.g., 4 hours in benzene) yielding higher purity .

- Purification: Distillation under reduced pressure or aqueous workup (neutralization and filtration) removes excess reagents .

Advanced Synthesis: How can regioselectivity be controlled during the nitration of difluorobenzoyl chloride precursors?

Methodological Answer:

Regioselectivity in nitration is influenced by electronic and steric effects. For 2,4-difluorobenzoyl chloride:

- Electron-Withdrawing Groups (EWGs): The existing fluorine atoms direct nitration to the para position relative to the acyl chloride group.

- Reagent Choice: Mixed nitric-sulfuric acid systems (HNO₃/H₂SO₄) at 0–5°C minimize side reactions. Use stoichiometric control (e.g., 1.1 eq HNO₃) to avoid over-nitration .

- Monitoring: TLC or in-situ IR spectroscopy tracks reaction progress, ensuring intermediate stabilization before quenching .

Basic Characterization: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹⁹F NMR: Identifies fluorine environments. Two distinct peaks for F at C2 and C4, with coupling constants (J ~8–12 Hz) confirming substitution patterns .

- IR Spectroscopy: Acyl chloride C=O stretch appears at ~1770 cm⁻¹; nitro group (NO₂) absorbs at ~1530 and 1350 cm⁻¹ .

- Mass Spectrometry (EI-MS): Molecular ion [M]⁺ and fragment peaks (e.g., loss of Cl or NO₂) validate the molecular formula .

Advanced Characterization: How can trace impurities (e.g., hydrolyzed acid or isomers) be quantified in this compound?

Methodological Answer:

- HPLC with UV Detection: Use a C18 column and acetonitrile/water (0.1% TFA) gradient. Hydrolyzed benzoic acid elutes earlier (retention time ~3–5 min) than the acyl chloride .

- ¹H-¹³C HSQC NMR: Resolves positional isomers by correlating fluorine-coupled protons and carbons .

- Elemental Analysis: Confirms purity (>98%) by matching experimental vs. theoretical C/F/N/O ratios.

Basic Reactivity: How does the nitro group influence the reactivity of the acyl chloride moiety?

Methodological Answer:

The nitro group is a strong EWG, which:

- Increases Electrophilicity: Enhances acyl chloride reactivity toward nucleophiles (e.g., amines, alcohols).

- Reduces Hydrolysis Stability: Requires anhydrous conditions during synthesis. Storage under inert gas (N₂/Ar) prevents moisture-induced degradation .

Advanced Reactivity: What strategies enable the use of this compound in synthesizing fluoroquinolone antibiotics?

Methodological Answer:

The acyl chloride is a key intermediate for fluoroquinolones (e.g., ciprofloxacin). Critical steps include:

- Amide Coupling: React with piperazine derivatives in DCM at 0°C to form the core structure.

- Nitro Reduction: Post-coupling, use catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to reduce the nitro group to an amine .

- Cyclization: Acidic conditions (HCl/EtOH) facilitate cyclization to the quinolone ring .

Safety and Handling: What precautions are critical when handling this compound?

Methodological Answer:

- PPE: Acid-resistant gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage: Store at –20°C in sealed, desiccated containers. Avoid prolonged exposure to light .

- Waste Disposal: Quench with ice-cold NaHCO₃ to neutralize residual acyl chloride before disposal .

Analytical Applications: How is this compound utilized as a reference standard in pharmaceutical analysis?

Methodological Answer:

- Impurity Profiling: HPLC-MS quantifies trace impurities (e.g., des-nitro analogs) in drug batches .

- Stability Studies: Accelerated degradation (40°C/75% RH) monitors hydrolysis to the benzoic acid, validated via NMR .

Data Contradictions: How can researchers resolve discrepancies in reported synthesis yields (e.g., 60% vs. 85%)?

Methodological Answer:

- Variable Optimization: Reproduce methods with controlled parameters (e.g., solvent purity, reagent drying).

- Byproduct Analysis: Use GC-MS to identify side products (e.g., dimerization) under different conditions .

- Catalyst Screening: Test alternative catalysts (e.g., DMF vs. N-methylacetamide) to improve efficiency .

Functional Group Stability: Why does the nitro group in this compound resist reduction under mild conditions?

Methodological Answer:

The electron-deficient aromatic ring (due to fluorine and nitro groups) stabilizes the nitro moiety against reduction. Stronger reductants (e.g., H₂/Pd-C at 50 psi) or acidic SnCl₂/HCl systems are required for nitro-to-amine conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.